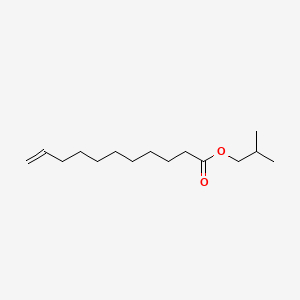

Isobutyl 10-undecenoate

Description

Overview of Undecenoate Esters in Chemical Science

Undecenoate esters are a class of organic compounds derived from 10-undecenoic acid, a fatty acid that can be sourced from renewable feedstocks like castor oil. nih.govnih.gov These esters are characterized by a terminal double bond at the end of a long aliphatic chain, a feature that makes them versatile building blocks in chemical synthesis. nih.govnih.gov The general structure consists of an eleven-carbon chain with a carbonyl group and an ester linkage.

In chemical science, undecenoate esters such as the methyl and ethyl variants are frequently utilized as precursors in polymerization reactions and for the synthesis of fine chemicals. who.int Their bifunctionality, possessing both a double bond and an ester group, allows for a variety of chemical modifications. The terminal double bond can participate in reactions like metathesis, epoxidation, and radical polymerization, leading to the formation of polyesters and other polymers. who.int The ester group, on the other hand, can undergo transesterification, enabling the synthesis of different esters or the depolymerization of polyesters for chemical recycling.

The synthesis of undecenoate esters is commonly achieved through the esterification of 10-undecenoic acid with the corresponding alcohol. nih.gov This reaction can be catalyzed by acids or enzymes. Biocatalytic synthesis, employing lipases, is an area of growing interest as it aligns with the principles of green chemistry by proceeding under mild conditions. researchgate.netnih.gov

Significance of Isobutyl 10-Undecenoate in Renewable Chemistry

The significance of this compound in renewable chemistry stems from its composition, being derivable entirely from bio-based sources. The 10-undecenoic acid portion is sourced from castor oil, while the isobutyl group can be produced through the fermentation of carbohydrates to bio-isobutanol. This positions this compound as a potentially sustainable chemical building block.

While much of the academic research has centered on methyl and ethyl undecenoates, the isobutyl ester presents unique properties. The branched isobutyl group can influence the physical and chemical characteristics of resulting polymers and materials. For instance, the incorporation of isobutyl side chains can affect the glass transition temperature and mechanical properties of polymers.

The application of undecenoate esters in the synthesis of renewable polyesters is a key area of research. These esters can be used as monomers in acyclic diene metathesis (ADMET) polymerization to produce long-chain polyesters. The resulting polymers are often biodegradable and can be tailored for various applications, from flexible films to thermoplastic elastomers. While specific research on this compound in this context is less prevalent, the principles established with other undecenoate esters are applicable.

Furthermore, the enzymatic synthesis of isobutyl esters, including isobutyl acetate (B1210297) and isobutyl propionate, has been successfully demonstrated in academic studies. researchgate.netnih.gov These processes, often utilizing immobilized lipases in solvent-free systems, offer high conversion rates and environmentally friendly routes to ester production. researchgate.net Such methodologies are directly transferable to the synthesis of this compound.

Scope and Research Trajectories for the Chemical Compound

The future research directions for this compound are projected to expand, particularly as the demand for sustainable and high-performance materials grows. Key research trajectories include:

Development of Novel Bio-based Polymers: A primary avenue of future research will likely involve the use of this compound as a monomer for the synthesis of new bio-based polyesters and other polymers. Investigations will likely focus on how the isobutyl group influences polymer properties such as crystallinity, thermal stability, and mechanical strength.

Advanced Biocatalytic Synthesis: Further optimization of enzymatic synthesis routes for this compound is anticipated. This includes the exploration of novel and more robust lipases, the use of whole-cell biocatalysts to simplify production processes, and the development of continuous flow reactor systems for large-scale manufacturing. nih.gov

Platform Chemical for Specialty Applications: Research is expected to explore the conversion of this compound into other valuable specialty chemicals. The terminal double bond can be functionalized through various chemical transformations to create a range of molecules for use in lubricants, surfactants, and as additives in coatings and personal care products.

Comparative Studies: Direct comparative studies between this compound and other undecenoate esters (methyl, ethyl, etc.) are needed to fully elucidate the advantages conferred by the isobutyl group in specific applications. This will provide a clearer understanding of its potential for commercialization.

Compound Data

| Compound Name |

| This compound |

| 10-Undecenoic acid |

| Isobutanol |

| Methyl 10-undecenoate |

| Ethyl 10-undecenoate |

| Diethyl sebacate |

| Isobutyl acetate |

| Isobutyl propionate |

Interactive Data Table: Properties of this compound and Related Esters

| Property | This compound | Methyl 10-undecenoate | Ethyl 10-undecenoate |

| CAS Number | 5421-27-2 nist.gov | 111-81-9 | 692-86-4 |

| Molecular Formula | C15H28O2 nist.gov | C12H22O2 | C13H24O2 |

| Molecular Weight ( g/mol ) | 240.38 nist.gov | 198.30 | 212.33 |

| Boiling Point (°C) | 264.00 to 266.00 | Not explicitly stated | Not explicitly stated |

| Key Functional Groups | Ester, Alkene | Ester, Alkene | Ester, Alkene |

Properties

CAS No. |

5421-27-2 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

2-methylpropyl undec-10-enoate |

InChI |

InChI=1S/C15H28O2/c1-4-5-6-7-8-9-10-11-12-15(16)17-13-14(2)3/h4,14H,1,5-13H2,2-3H3 |

InChI Key |

YXJSBTYPYXKWDB-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=O)CCCCCCCCC=C |

Canonical SMILES |

CC(C)COC(=O)CCCCCCCCC=C |

Other CAS No. |

5421-27-2 |

Origin of Product |

United States |

Synthetic Methodologies for Isobutyl 10 Undecenoate

Conventional Chemical Synthesis Routes

Traditional chemical synthesis remains a primary method for ester production, valued for its established protocols and scalability. Direct esterification and transesterification are the most common routes.

The most straightforward chemical synthesis of Isobutyl 10-undecenoate involves the direct esterification of 10-undecenoic acid with isobutanol. guidechem.com This reaction, a classic example of Fischer-Speier esterification, typically requires an acid catalyst to proceed at a practical rate.

Transesterification is an alternative chemical route where an existing ester of 10-undecenoic acid, such as the methyl or ethyl ester, is reacted with isobutanol to form this compound. masterorganicchemistry.com This process is also an equilibrium reaction and is catalyzed by either acids or bases. In the context of producing specialty esters, heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture.

Recent research has focused on the development of efficient solid catalysts for the transesterification of undecenoate esters. For instance, various metal oxides have been studied for the transesterification of ethyl-10-undecenoate with alcohols. acs.orgnih.gov In these studies, nanosized vanadium pentoxide (V₂O₅) was found to be an effective catalyst. acs.org The efficiency of this catalyst can be significantly enhanced by depositing other metals onto its surface. A copper-deposited V₂O₅ catalyst, for example, demonstrated high activity and selectivity in the transesterification of ethyl-10-undecenoate with 1,4-cyclohexanedimethanol, a process analogous to the reaction with isobutanol. nih.gov These reactions are often performed under solvent-free conditions at temperatures around 100°C. nih.gov

The choice of catalyst has a significant impact on the reaction yield and selectivity. While many metal oxides show some activity, their performance varies widely.

Table 1: Performance of Various Metal Oxide Catalysts in the Transesterification of Ethyl-10-undecenoate with 1,4-Cyclohexanedimethanol Reaction conditions: 50 mg of catalyst, 4.0 mmol ethyl-10-undecenoate, 1.0 mmol 1,4-cyclohexanedimethanol, 100 °C, 23 h. acs.org

| Catalyst | Conversion of Alcohol (%) | Yield of Diester (%) | Selectivity for Diester (%) |

|---|---|---|---|

| ZnO | 5.5 | 4.7 | 85 |

| V₂O₅ | 72 | 49 | 68 |

| MoO₃ | 2.5 | 0.8 | 32 |

| WO₃ | 1.1 | 0.4 | 36 |

This table is generated based on data from studies on ethyl-10-undecenoate transesterification, which serves as a model for the synthesis of other undecenoate esters.

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a green alternative to conventional chemical methods, utilizing biocatalysts like lipases to perform esterification under milder and more specific conditions. nih.gov

The biocatalytic synthesis of esters, including fatty acid esters like this compound, is typically accomplished using lipases. sdu.dkresearchgate.net These enzymes can catalyze both esterification and transesterification reactions. The enzymatic process operates under mild conditions (lower temperatures and neutral pH), which helps to prevent the degradation of heat-sensitive compounds and reduces the formation of byproducts. researchgate.net

In enzymatic esterification, the lipase (B570770) activates the carboxylic acid, which then reacts with the alcohol. The reaction often takes place in a non-aqueous solvent to shift the equilibrium towards ester formation. Immobilized enzymes are frequently used to simplify catalyst recovery and reuse, which is crucial for making the process economically viable. sdu.dk For example, lipases immobilized on mesoporous silica (B1680970) have shown high operational stability in organic solvents for the synthesis of various fatty acid esters. researchgate.net While specific studies on the enzymatic production of this compound are not widely detailed, the principles established for other fatty acid esters are directly applicable. researchgate.net

To maximize the efficiency of enzymatic ester synthesis, optimization of reaction parameters is essential. scirp.org Statistical methods, such as Response Surface Methodology (RSM), are powerful tools for this purpose. scirp.orgmdpi.com Key parameters that are typically optimized include substrate molar ratio (acid to alcohol), enzyme concentration, reaction temperature, and reaction time. scirp.org

For instance, in the lipase-catalyzed synthesis of neryl acetate (B1210297), a central composite design (CCD) was used to study the effects of these variables. scirp.org The results showed that all these factors, as well as their interactions, significantly influenced the final product yield. Such optimization can lead to high conversion rates under the most efficient conditions. More advanced approaches even employ machine learning models combined with reactivity descriptors to accelerate the prediction of optimal reaction conditions for enzyme-catalyzed syntheses. rsc.org

Table 2: Example of Experimental Design for Optimization of Enzymatic Ester Synthesis Based on the methodology for neryl acetate synthesis. scirp.org

| Variable | -1 Level | 0 Level | +1 Level |

|---|---|---|---|

| A: Molar Ratio (Nerol:Ethyl Acetate) | 1:3 | 1:2 | 1:1 |

| B: Temperature (°C) | 40 | 50 | 60 |

This table illustrates the typical parameters and levels investigated in an RSM study to optimize the enzymatic synthesis of an ester.

Novel Synthetic Strategies and Advanced Catalysis

Research continues to explore innovative methods for ester synthesis that offer improved sustainability, efficiency, and selectivity. For this compound and related compounds, these strategies often involve the development of advanced catalysts or entirely new reaction pathways.

One area of innovation is the use of highly efficient and recyclable heterogeneous catalysts. The aforementioned Cu-deposited V₂O₅ catalyst for transesterification represents such an advancement, offering high yields and the ability to be reused for multiple reaction cycles. nih.govresearchgate.net

Other advanced catalytic processes explored for derivatives of 10-undecenoic acid include hydroesterification, where the terminal double bond is functionalized. For example, the hydroesterification of 10-undecenoic acid methyl ester with methanol (B129727) and carbon monoxide can produce dodecanedioic acid dimethyl ester, a valuable chemical intermediate. researchgate.net While not a direct synthesis of this compound, this demonstrates the application of advanced catalysis to modify the undecenoate backbone.

Furthermore, novel biocatalytic systems are being developed. Light-driven P450 BM3 enzymes have been used for the highly selective hydroxylation of 10-undecenoic acid, creating valuable chiral synthons for natural product synthesis. nih.gov This highlights the potential of combining biocatalysis with other energy sources like light to achieve novel and specific chemical transformations. These advanced strategies, while not all directly producing this compound, are expanding the synthetic toolbox for castor oil derivatives and paving the way for more sophisticated and sustainable chemical production.

Hydroesterification and Alkoxycarbonylation Approaches

Hydroesterification and alkoxycarbonylation are powerful, atom-economical methods for the synthesis of esters from alkenes, carbon monoxide, and an alcohol. units.it These reactions are typically catalyzed by transition metal complexes, with palladium-based catalysts being particularly effective. researchgate.net

Hydroesterification involves the simultaneous addition of a carbonyl group and an alkoxy group across a double bond. In the context of this compound synthesis, this would involve the reaction of 10-undecenoic acid or its esters with carbon monoxide and isobutanol.

Alkoxycarbonylation is a related process where an alkene reacts with carbon monoxide and an alcohol to form an ester. units.it For the synthesis of this compound, this would typically start from a C10 alkene. Research has shown that palladium-catalyzed alkoxycarbonylation of long-chain olefins, such as methyl 10-undecenoate, can yield valuable diester building blocks for polymers. researchgate.net The choice of ligand is crucial for achieving high yields and selectivity. For instance, bidentate phosphine (B1218219) ligands like 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (DTBPMB) have been shown to be effective in these transformations. units.it

The reaction conditions for these processes are critical and influence both the conversion of the starting material and the selectivity towards the desired linear product. Key parameters include temperature, pressure of carbon monoxide, catalyst loading, and the choice of solvent. For example, in the methoxycarbonylation of methyl 10-undecenoate, a precursor to related diesters, product yields of up to 79% with a high regioselectivity of 94% to the linear product have been achieved using a palladium/1,2-bis(di-tert-butylphosphino)methyl)benzene/methanesulfonic acid catalyst system in a thermomorphic multicomponent solvent system. researchgate.net

| Parameter | Value | Reference |

| Catalyst System | Palladium/1,2-bis(di-tert-butylphosphino)methyl)benzene/methanesulfonic acid | researchgate.net |

| Substrate | Methyl 10-undecenoate | researchgate.net |

| Product Yield | Up to 79% | researchgate.net |

| Regioselectivity (Linear) | 94% | researchgate.net |

| Reaction Type | Methoxycarbonylation | researchgate.net |

Tandem Catalytic Procedures for this compound Precursors

Tandem catalysis, where multiple catalytic transformations occur in a single pot, offers an efficient and sustainable approach to complex molecules from simple precursors. nih.gov For the synthesis of this compound precursors, tandem reactions can be designed to combine isomerization and functionalization steps.

A notable example is the tandem reductive hydroformylation of substrates derived from castor oil, such as methyl 10-undecenoate. researchgate.net This process can yield linear α,ω-bifunctional compounds that are valuable polymer precursors. researchgate.net An orthogonal tandem catalytic system, comprising rhodium and ruthenium complexes, has been developed for this purpose. researchgate.net This system can achieve high aldehyde yields (up to 88%) and excellent selectivities for the linear product (up to 95%). researchgate.net While this specific example leads to an aldehyde, subsequent oxidation and esterification with isobutanol would yield this compound.

Another relevant tandem approach involves isomerizing alkoxycarbonylation. acs.org This method can convert internal olefins into linear esters, which are precursors for various applications. For instance, the isomerizing benzyloxycarbonylation of methyl 10-undecenoate has been demonstrated to produce the corresponding C12-diester with high conversion (95%) and selectivity for the linear product (90%). acs.org This highlights the potential of tandem catalysis to access linear functionalized molecules from readily available unsaturated fatty acid esters.

| Catalytic System | Substrate | Product Type | Yield/Conversion | Selectivity (Linear) | Reference |

| Rhodium and Ruthenium Complexes | Methyl 10-undecenoate | Aldehyde | Up to 88% (Aldehyde Yield) | Up to 95% | researchgate.net |

| Palladium-based | Methyl 10-undecenoate | Benzyl methyl C12-diester | 95% (Conversion) | 90% | acs.org |

Advanced Analytical Characterization of Isobutyl 10 Undecenoate

Spectroscopic Techniques

Spectroscopy is a cornerstone in the elucidation of the molecular architecture of isobutyl 10-undecenoate, providing detailed information about its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural determination of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule can be constructed.

¹H-NMR: The proton NMR spectrum of this compound provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shifts for alkyl 10-undecenoates are generally consistent across different ester groups, with variations primarily seen in the integration values corresponding to the specific alcohol moiety. researchgate.net The expected signals for this compound are detailed in Table 1.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.81 | ddt | 1H | -CH=CH₂ |

| ~4.98 | m | 2H | -CH=CH ₂ |

| ~3.83 | d | 2H | -O-CH ₂-CH(CH₃)₂ |

| ~2.29 | t | 2H | -CH ₂-C(=O)O- |

| ~2.02 | m | 2H | -CH ₂-CH=CH₂ |

| ~1.92 | m | 1H | -CH₂-CH (CH₃)₂ |

| ~1.61 | m | 2H | -CH₂-CH ₂-C(=O)O- |

| ~1.26 | m | 10H | -(CH ₂)₅- |

| ~0.92 | d | 6H | -CH(CH ₃)₂ |

| Data is predicted based on values for similar alkyl 10-undecenoates and standard chemical shift principles. researchgate.net |

¹³C-NMR: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing a signal for each unique carbon atom in the molecule. This is particularly useful for confirming the carbon backbone and the presence of the carbonyl and alkene functional groups. The expected chemical shifts for the carbon atoms in this compound are presented in Table 2.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~174.0 | C =O (Ester carbonyl) |

| ~139.2 | -C H=CH₂ |

| ~114.1 | -CH=C H₂ |

| ~70.5 | -O-C H₂-CH(CH₃)₂ |

| ~34.4 | -C H₂-C(=O)O- |

| ~33.8 | -C H₂-CH=CH₂ |

| ~29.1 - 29.4 | -(C H₂)₅- |

| ~28.9 | -CH₂-C H(CH₃)₂ |

| ~25.0 | -CH₂-C H₂-C(=O)O- |

| ~19.1 | -CH(C H₃)₂ |

| Data is predicted based on values for octadecyl 10-undecenoate and standard chemical shift principles. researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations (stretching and bending) of its chemical bonds.

The IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak corresponding to the ester carbonyl (C=O) stretching vibration is the most prominent feature. researchgate.net Additionally, peaks related to the carbon-carbon double bond (C=C) and the various types of carbon-hydrogen (C-H) bonds confirm the molecule's structure. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3076 | C-H Stretch (sp²) | Alkene (=C-H) |

| ~2924, ~2852 | C-H Stretch (sp³) | Alkane (-CH₂, -CH₃) |

| ~1740 | C=O Stretch | Ester |

| ~1642 | C=C Stretch | Alkene |

| ~1170 | C-O Stretch | Ester |

| Data derived from spectral information for similar alkyl 10-undecenoates. researchgate.netresearchgate.net |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of this compound is approximately 240.38 g/mol . nist.govnist.gov

Upon ionization, typically by electron impact (EI), the this compound molecule forms a molecular ion (M⁺•), which can then break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides a "fingerprint" for the molecule. While experimental mass spectra for this specific compound are not widely published, a predicted spectrum is available. hmdb.ca

Key fragmentation pathways for esters include alpha-cleavage (cleavage of bonds adjacent to the carbonyl group) and McLafferty rearrangement. Expected fragments for this compound would include the loss of the isobutoxy group (-O-CH₂CH(CH₃)₂) or the isobutyl group (-CH₂CH(CH₃)₂), and ions corresponding to the isobutyl cation ([C₄H₉]⁺, m/z 57) and the acylium ion ([CH₂=CH(CH₂)₈CO]⁺, m/z 169). The fragmentation pattern will also show clusters of peaks separated by 14 mass units, which is characteristic of the fragmentation of the long alkyl chain. hmdb.ca

Chromatographic Separation Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, both gas and liquid chromatography are invaluable for purity assessment and analysis within more complex samples.

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. This compound is well-suited for GC analysis. In this method, the sample is vaporized and injected onto the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas.

The purity of an this compound sample can be determined by the presence of a single major peak. The retention time (the time it takes for the compound to pass through the column) is a characteristic property under specific column and temperature conditions. The NIST WebBook database reports a normal alkane retention index of 1900 for this compound on a polar Carbowax 20M capillary column. nist.gov When coupled with a mass spectrometer (GC-MS), GC provides not only separation but also definitive identification of the compound and any impurities present. hmdb.ca

Liquid Chromatography (LC) Techniques for Separation and Detection

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is used to separate compounds in a liquid mobile phase that are not sufficiently volatile for GC. For a non-polar compound like this compound, reversed-phase HPLC is the most common approach.

In a typical reversed-phase setup, a non-polar stationary phase, such as a C8 or C18 (octyl or octadecylsilyl) bonded silica (B1680970), is used with a polar mobile phase. The separation of undecenoate derivatives has been successfully achieved using such columns. fao.org The mobile phase often consists of a mixture of acetonitrile (B52724) and water. fao.orgsielc.com Since this compound lacks a strong chromophore, detection can be challenging. However, UV detection at low wavelengths (~200-210 nm) is possible due to the absorbance of the ester and alkene functional groups. For more sensitive analysis, LC can be coupled with mass spectrometry (LC-MS).

Size Exclusion Chromatography (SEC) in Polymer Characterization involving Undecenoate Derivatives

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a cornerstone technique for characterizing the molecular weight and molecular weight distribution of polymers. nih.gov The fundamental principle of SEC relies on separating macromolecules based on their hydrodynamic volume in solution. chromatographyonline.com Larger molecules are excluded from the pores of the stationary phase within the chromatography column and thus elute first, while smaller molecules penetrate the pores to a greater extent and elute later. nih.gov This method is crucial for understanding the outcome of polymerization reactions, as it provides key data on parameters like the weight-average molar mass (Mw), number-average molar mass (Mn), and dispersity (Đ), which is the ratio of Mw to Mn. nih.gov

While this compound itself is a monomer, its derivatives, particularly those stemming from its parent 10-undecenoic acid, are used to synthesize novel polyesters and other polymers. The characterization of these resulting polymers is essential to understanding the reaction's success and the material's final properties. SEC is the primary tool for this analysis.

Research into polyesters derived from 10-undecenoic acid demonstrates the application of these analytical techniques. For instance, novel bio-based polyesters have been synthesized and their chemical structures confirmed using spectroscopic methods, while their thermal properties and molecular weights were determined by techniques including SEC. researchgate.net In such studies, SEC is used to determine the molecular weight distribution of the synthesized polymers. For example, polyesters based on undecenoic acid have been synthesized to achieve varying molecular weights, with values around 12,000 g/mol , 17,000 g/mol , and up to 30,000 g/mol . researchgate.net

The accuracy of SEC can be affected by the polymer's structure. Branched polymers, for example, are more compact and have a smaller hydrodynamic volume compared to linear polymers of the same molar mass. nih.govresearchgate.net This can lead to an underestimation of the molecular weight if conventional calibration methods are used. nih.gov To overcome this, modern SEC systems are often equipped with multiple detectors, such as multi-angle light scattering (MALS) and viscometers. nih.govmdpi.com A MALS detector allows for the direct measurement of the absolute molar mass at each elution slice, independent of the polymer's shape or elution volume, providing a more accurate characterization of complex polymer architectures. nih.gov

The table below illustrates typical data obtained from the SEC analysis of undecenoate-derived polyesters.

Table 1: Representative SEC Data for Polyesters Derived from 10-Undecenoic Acid

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | Dispersity (Đ) |

|---|---|---|---|

| Polyester (B1180765) A | 10,500 | 12,000 | 1.14 |

| Polyester B | 14,800 | 17,000 | 1.15 |

This table contains representative data based on findings for polyesters derived from 10-undecenoic acid. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Chemical Reactivity and Reaction Mechanisms of Isobutyl 10 Undecenoate

Olefin Functionalization Reactions

The terminal double bond of isobutyl 10-undecenoate is amenable to a variety of functionalization reactions, making it a valuable monomer for the synthesis of specialized polymers and fine chemicals.

Thiol-Ene Click Chemistry Involving the Undecenoate Double Bond

The thiol-ene reaction is a highly efficient and versatile method for modifying the double bond of undecenoate esters. This reaction is classified as a "click" reaction due to its high yields, rapid reaction rates, stereoselectivity, and lack of significant byproducts. wikipedia.orgnih.govresearchgate.net The process is typically initiated by UV light or a radical initiator and proceeds via a free-radical chain mechanism. wikipedia.orgresearchgate.net

The mechanism involves three key steps:

Initiation: A radical initiator generates a thiyl radical (RS•) from a thiol (RSH).

Propagation: The thiyl radical adds to the terminal double bond of the this compound in an anti-Markovnikov fashion. This addition forms a more stable, carbon-centered radical on the internal carbon (C10).

Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction. wikipedia.org

This reaction has been successfully applied to methyl 10-undecenoate, a close analog of the isobutyl ester, to graft various functional groups. rsc.orgresearchgate.net For instance, the reaction with cysteamine (B1669678) hydrochloride can introduce amine functionalities, achieving high yields. rsc.orgbeilstein-journals.org The high conversion rates and tolerance to various functional groups make thiol-ene chemistry a powerful tool for creating functional polymers and materials from undecenoate-based monomers. researchgate.net

Interactive Table: Thiol-Ene Reactions with Undecenoate Esters

| Thiol Reactant | Undecenoate Ester | Initiator/Conditions | Product | Yield | Reference(s) |

| Cysteamine hydrochloride | Methyl 10-undecenoate | None (neat reaction) | Amine-functionalized thioether | 85% | rsc.org |

| Various thiols | Methyl 10-undecenoate | Solvent and initiator-free | Functionalized thioethers | Good to Excellent | researchgate.net |

| H₂S | Methyl oleate | UV light | Thioether | - | rsc.org |

Hydro-Alkylation Reactions and Regioselectivity Studies

Hydro-alkylation allows for the introduction of alkyl branches onto the undecenoate chain, modifying its physical properties. A notable method involves a Lewis acid-mediated reaction of the alkene with alkyl chloroformates. uni-oldenburg.deresearchgate.net Using ethylaluminum sesquichloride (Et₃Al₂Cl₃) as a Lewis acid, an alkyl cation is generated from the chloroformate. This cation then acts as an electrophile, attacking the terminal double bond of the this compound.

The mechanism proceeds through the formation of a carbenium ion intermediate. For a terminal alkene like this compound, the addition of the alkyl cation is highly regioselective. The alkyl group attaches to the terminal carbon (C11), forming a more stable secondary carbocation at the C10 position. Subsequent hydride transfer from the ethylaluminum complex quenches the carbocation, resulting in the saturated, branched-chain ester. uni-oldenburg.deresearchgate.net This reaction provides a direct route to 2-methylalkane structures from 1-alkenes. uni-oldenburg.de

Studies on methyl 10-undecenoate have demonstrated the efficacy of this method. For example, hydro-isopropylation using isopropyl chloroformate proceeds with high yield, although the formation of oligomeric byproducts can occur if reaction conditions are not optimized. The addition of a hydride source like triethylsilane can suppress these side reactions. uni-oldenburg.de

Interactive Table: Hydro-Alkylation of 10-Undecenoate Esters

| Alkylating Agent | Alkene Substrate | Catalyst/Conditions | Product | Yield | Reference(s) |

| Isopropyl chloroformate | Methyl 10-undecenoate | Et₃Al₂Cl₃, Et₃SiH | Methyl 12-methyl-dodecanoate | 72% | uni-oldenburg.de |

| Isopropyl chloroformate | 10-Undecenoic acid | Et₃Al₂Cl₃, Et₃SiH | 12-Methyl-dodecanoic acid | 60% | uni-oldenburg.de |

| 2-Pentyl chloroformate | 10-Undecenoic acid | Et₃Al₂Cl₃ | Mixture of 12-methylpentadecanoic acid and 12-ethyltetradecanoic acid | 72% | uni-oldenburg.de |

Cross-Metathesis Reactions for Derivatization

Olefin cross-metathesis is a powerful synthetic tool for modifying the carbon skeleton of unsaturated compounds like this compound. This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs or Hoveyda-Grubbs catalysts, involves the exchange of alkylidene fragments between two different olefins. conicet.gov.arorganic-chemistry.org The reaction with this compound can be used to either shorten the carbon chain (e.g., ethenolysis) or, more commonly, to introduce new functional groups by reacting it with a functionalized olefin. psu.edu

The reaction's outcome is often driven by the formation of a volatile byproduct, such as ethylene (B1197577), which shifts the equilibrium towards the desired products. rsc.org Cross-metathesis has been used to react undecenoate esters with a range of partners, including acrylic acid, acrylates, and nitriles. conicet.gov.arrsc.org For example, reacting a cellulose-bound 10-undecenoate with acrylic acid using a Hoveyda-Grubbs 2nd generation catalyst results in the formation of a ω-carboxyalkanoate derivative. rsc.org Similarly, the cross-metathesis of methyl 10-undecenoate with acrylonitrile (B1666552) is a key step in the synthesis of precursors for nylon-11. conicet.gov.ar

Interactive Table: Cross-Metathesis Reactions of 10-Undecenoate Esters

| Metathesis Partner | Undecenoate Substrate | Catalyst | Product | Reference(s) |

| Acrylic Acid | Cellulose (B213188) 10-undecenoate | Hoveyda-Grubbs 2nd Gen. | Cellulose ω-carboxyalkanoate | rsc.org |

| Methyl Acrylate | Cellulose 10-undecenoate | Hoveyda-Grubbs 2nd Gen. | Functionalized cellulose ester | rsc.org |

| Acrylonitrile | Methyl 10-undecenoate | Grubbs II / Hoveyda IV | C12 nitrile ester (Nylon-11 precursor) | conicet.gov.arifpenergiesnouvelles.fr |

| 3-Hexene | Methyl 10-undecenoate | Ruthenium-based | Long-chain dicarboxylic acid ester | psu.edu |

Oxidation Pathways

The double bond in this compound is also susceptible to oxidation through various pathways, including gas-phase atmospheric reactions and controlled catalytic processes in the liquid phase.

Gas-Phase Oxidation Kinetics and Mechanisms

At higher temperatures, such as those found in combustion environments, the oxidation mechanism is more complex. Studies on methyl-10-undecenoate in jet-stirred reactors at temperatures between 500–1100 K show the formation of a variety of smaller oxidized and unsaturated species, indicating complex fragmentation and oxidation pathways. researchgate.net These high-temperature oxidation processes involve a combination of hydrogen abstraction from the alkyl chain and addition reactions at the double bond, followed by decomposition of the resulting radicals. unizar.es

Interactive Table: Gas-Phase Oxidation Data for Unsaturated Esters

| Reactant | Oxidant | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reaction Type | Reference(s) |

| Methyl Acrylate | Cl | 298 | (1.71 ± 0.13) x 10⁻¹⁰ | Addition | nih.gov |

| Butyl Acrylate | Cl | 298 | (2.94 ± 0.23) x 10⁻¹⁰ | Addition | nih.gov |

| Methyl Crotonate | OH | 298 | (6.63 ± 1.42) x 10⁻¹¹ | Addition | acs.org |

| Methyl-10-undecenoate | O₂/Air | 500-1100 | Not specified | High-Temp Oxidation | researchgate.net |

Catalytic Aerobic Oxidation Processes

In the liquid phase, the double bond of this compound can be selectively oxidized using transition metal catalysts and an oxidant, often molecular oxygen (aerobic oxidation). These methods provide a route to valuable oxygenated products like ketones.

A notable example is a modified Wacker-type oxidation, where a palladium(II) catalyst, in conjunction with a co-oxidant like p-benzoquinone and a Lewis acid, can efficiently convert unsaturated esters to their corresponding keto derivatives. researchgate.net Research has shown that methyl 10-undecenoate can be oxidized to methyl 10-oxoundecanoate with a 92% yield using a PdCl₂/p-benzoquinone system in an aqueous THF solvent. researchgate.net This reaction is highly regioselective, with the ketone functionality forming at the C10 position, consistent with the Wacker process mechanism on a terminal alkene.

Other catalytic systems, such as those based on copper, have also been developed for the aerobic oxidation of unsaturated esters. nih.gov These processes often proceed via organometallic intermediates and offer mild and selective pathways for the synthesis of functionalized molecules from renewable feedstocks.

Interactive Table: Catalytic Oxidation of 10-Undecenoate Esters

| Substrate | Catalyst System | Oxidant | Product | Yield | Reference(s) |

| Methyl 10-undecenoate | PdCl₂ / p-benzoquinone | O₂ (from air) | Methyl 10-oxoundecanoate | 92% | researchgate.net |

| β,γ-Unsaturated Esters | Copper(II) triflate / TMG | Air | α,β-Unsaturated-γ-keto esters | Good | nih.gov |

Polymerization Mechanisms with this compound as a Monomer

This compound, as a derivative of 10-undecenoic acid, possesses a terminal double bond, making it a valuable monomer for various polymerization reactions. Its ester group introduces polarity into the resulting polymer chains, which can significantly influence the material's properties. The polymerization of undecenoate esters can proceed through several mechanisms, including radical polymerization, coordination copolymerization, and as a precursor for polycondensation reactions.

Radical Polymerization of Undecenoate Esters

Radical polymerization is a chain-growth polymerization method that involves the sequential addition of monomers to a growing polymer chain with a radical active center. fujifilm.comlibretexts.org The process is typically divided into three main stages: initiation, propagation, and termination. fujifilm.com

Initiation: The process begins with the formation of free radicals from an initiator molecule, commonly a peroxide or an azo compound, through thermal decomposition. fujifilm.comlibretexts.org These primary radicals then react with a monomer molecule (e.g., an undecenoate ester) to form a monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, regenerating the radical at the end of the growing chain. This step repeats rapidly, leading to the formation of a long polymer chain. fujifilm.com

Termination: The growth of the polymer chain is halted through two primary mechanisms: combination (or recombination), where two growing radical chains join together, or disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two terminated polymer chains. fujifilm.com

Chain transfer reactions can also occur, where the radical activity is transferred to another molecule, such as a solvent, monomer, or a chain transfer agent, which can influence the molecular weight of the resulting polymer. libretexts.org

While undecenoate esters are non-activated olefins, their radical polymerization has been investigated. For instance, studies on methyl-10-undecenoate have demonstrated its ability to be copolymerized with other monomers via controlled radical polymerization techniques. acs.org The incorporation of such renewable monomers into polymers like polymethacrylates has been confirmed through spectroscopic methods, achieving significant molar percentages in the final copolymer. acs.org The use of controlled radical polymerization methods allows for the synthesis of polymers with specific architectures and functionalities. acs.org

Coordination Copolymerization with Polar Monomers

The direct copolymerization of olefins like ethylene with polar monomers such as undecenoate esters presents a significant challenge in polymer chemistry, often referred to as the "polar monomer problem". chinesechemsoc.org The heteroatoms in the polar group (in this case, oxygen in the ester group) can coordinate to and poison the metal center of traditional Ziegler-Natta or other early transition metal catalysts. chinesechemsoc.orgresearchgate.netmdpi.com

To overcome this, late transition metal catalysts, particularly those based on nickel and palladium, have been developed due to their lower oxophilicity. researchgate.netmdpi.com α-Diimine nickel catalysts, for example, have been successfully used for the copolymerization of ethylene with methyl 10-undecenoate. mdpi.com

The reaction mechanism is a coordination-insertion process. researchgate.net The olefin (ethylene) and the polar comonomer (this compound) compete for coordination to the active metal center. After coordination, the monomer is inserted into the growing polymer chain. The presence of the polar group can influence the catalyst's activity and the properties of the resulting copolymer. mdpi.com

Research has shown that the type of polar group affects the copolymerization process. For instance, in the copolymerization of ethylene with various 10-undecenyl derivatives using an α-diimine nickel catalyst, the ester group in methyl 10-undecenoate was found to have a stronger poisoning effect on the nickel center compared to hydroxyl or bromide groups. mdpi.com This is attributed to the σ-interaction between the ester group and the metal center. mdpi.com

Despite these challenges, significant progress has been made. Nickel catalysts have been developed that can produce high molecular weight polar-functionalized polyethylenes under mild conditions (1 bar pressure and 30 °C). chinesechemsoc.org This allows for the direct synthesis of functional materials that combine the properties of polyolefins with the functionalities introduced by the polar monomer. chinesechemsoc.orgchinesechemsoc.org

Below is a table summarizing the effects of different polar groups on the copolymerization of ethylene with 10-undecenyl derivatives, based on findings for methyl 10-undecenoate which can be extrapolated to other undecenoate esters. mdpi.com

| Comonomer | Polar Group | Effect on Activity | Effect on Incorporation |

| Methyl 10-undecenoate | -COOMe | Lowest | Highest |

| 10-undecen-1-ol | -OH | Intermediate | Intermediate |

| 10-undecenyl bromide | -Br | Highest | Lowest |

This table is illustrative and based on trends observed for methyl 10-undecenoate.

Polycondensation Reactions to Form Esters and Polyesters

Polycondensation is a step-growth polymerization in which monomers with two or more functional groups react to form larger structural units while releasing smaller molecules such as water or methanol (B129727). nih.govyoutube.com this compound itself does not directly undergo polycondensation as it only has one polymerizable group (the double bond). However, it can be chemically modified to produce monomers suitable for polycondensation.

A key route is through olefin metathesis. The self-metathesis of an undecenoate ester, such as methyl 10-undecenoate, using a Grubbs catalyst can produce a long-chain α,ω-dicarboxylic acid ester. researchgate.net This difunctional monomer can then react with a diol in a polycondensation reaction to form a polyester (B1180765). researchgate.net

The mechanism of polyester formation via polycondensation involves the repeated formation of ester linkages. youtube.com In a typical reaction between a dicarboxylic acid (or its ester derivative) and a diol, the hydroxyl group of the diol acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid or ester group. youtube.com This results in the formation of an ester bond and the elimination of a small molecule (e.g., water if starting from a diacid, or an alcohol if starting from a diester in a transesterification reaction). youtube.comresearchgate.net

Enzymatic catalysis, particularly using lipases, has emerged as a "green" alternative for polyester synthesis. nih.govresearchgate.netresearchgate.net Lipases can catalyze polycondensation reactions under mild conditions with high selectivity. nih.govresearchgate.net These enzymes can facilitate both polycondensation of diacids/diesters with diols and the ring-opening polymerization of lactones to produce polyesters. nih.gov The synthesis of polyesters from monomers derived from undecenoate esters can thus be achieved through both conventional chemical catalysis and biocatalysis. researchgate.net

Esterification Kinetics and Thermodynamic Analysis of Undecenoate Precursors

The esterification of a carboxylic acid with an alcohol is a reversible reaction. The kinetics of this reaction can be studied under various conditions of temperature, pressure, and molar ratios of reactants. In a kinetic study of the esterification of 10-undecenoic acid with supercritical methanol, it was observed that the conversion of the acid increased with both reaction time and temperature. researchgate.net

The reaction is often catalyzed by an acid, although it can also proceed without a catalyst at high temperatures and pressures. researchgate.net The thermodynamic analysis of the system involves studying the phase equilibria between the reactants and products. For the system involving methyl 10-undecenoate, vapor-liquid equilibrium measurements have been performed to understand the behavior of the components at different temperatures and pressures. researchgate.net This data is essential for designing separation and purification processes for the final ester product. researchgate.netresearchgate.net

A kinetic study on the esterification of 10-undecenoic acid with methanol at various temperatures and molar ratios yielded the following observations: researchgate.net

| Temperature (K) | Molar Ratio (Methanol:Acid) | Conversion (%) | Reaction Time |

| 523 | 1:1, 2:1, 5:1, 40:1 | >80 | Varies |

| 573 | 1:1, 2:1, 5:1, 40:1 | >80 | Varies |

| 623 | 1:1, 2:1, 5:1, 40:1 | >80 | Varies |

| 673 | 1:1, 2:1, 5:1, 40:1 | >80 | Varies |

This table summarizes general findings from a study on methyl 10-undecenoate, indicating that high conversion is achievable across a range of conditions. researchgate.net

The principles observed for the synthesis of methyl 10-undecenoate are directly applicable to the formation of this compound. The reaction would proceed via a similar acid-catalyzed or high-temperature mechanism, and the reaction equilibrium would be governed by the relative concentrations of reactants and products, with the removal of water driving the reaction towards the ester product.

Role of Isobutyl 10 Undecenoate in Advanced Materials Science

Precursor for Bio-based Polymers

Isobutyl 10-undecenoate serves as a foundational component in the synthesis of various bio-based polymers. Its origin from sources like castor oil positions it as a key player in the shift towards more sustainable polymer chemistry.

Synthesis of Renewable Thermoplastic Polyesters

The use of 10-undecenoic acid and its esters, such as the isobutyl or methyl ester, is a critical strategy in creating renewable thermoplastic polyesters. researchgate.netnih.gov These precursors can be transformed through processes like acyclic diene metathesis (ADMET) polymerization or polycondensation to yield high molecular weight aliphatic polyesters. nih.gov For instance, research has demonstrated the synthesis of polyesters from monomers derived from 10-undecenoic acid and other bio-based compounds like vanillic acid. nih.gov The resulting polymers exhibit a range of properties, from amorphous to semi-crystalline, with weight-average molecular weights (Mw) reported between 26,700 and 57,200 g/mol . researchgate.netnih.gov This adaptability makes them suitable for various applications, moving towards sustainable alternatives to conventional plastics like polyethylene. nih.gov

Building Block for Polyamides (e.g., Nylon 6,12)

This compound is an important precursor for long-chain polyamides, a class of engineering plastics known for their excellent mechanical properties and chemical resistance. A key industrial process involves the hydroesterification of an undecenoate ester, like methyl 10-undecenoate, to produce dimethyl dodecanedioate. acs.org This resulting C12 diester is a direct monomer used in the synthesis of Nylon 6,12, a specialty polyamide valued for its low moisture absorption, high dimensional stability, and good chemical resistance. acs.orgnih.gov The use of a bio-derived precursor like undecenoate introduces a renewable component into the manufacturing of these high-performance materials, which are used in applications such as automotive fuel lines and specialty monofilaments. acs.orgnih.gov This pathway highlights the compound's role in making the production of traditional engineering plastics more sustainable. acs.org

Incorporation into Silicone Nanostructures

The terminal alkene group of this compound makes it highly suitable for the surface functionalization of silicon nanostructures, such as silicon nanocrystals (SiNCs), quantum dots (SiQDs), and porous silicon. researchgate.netrsc.orgrsc.org The primary method for attachment is hydrosilylation, a reaction where the C=C double bond at the end of the undecenoate chain forms a stable silicon-carbon (Si-C) bond with a hydride-terminated silicon surface. acs.orgrsc.org

This process is crucial for several reasons:

Passivation: The organic layer passivates the silicon surface, preventing oxidation and stabilizing the photoluminescence of the nanocrystals. rsc.orgacs.org

Solubility: The ester group modifies the surface chemistry, allowing the otherwise difficult-to-disperse silicon nanoparticles to become soluble in various polar solvents. rsc.org

Further Functionalization: The ester can be hydrolyzed to a carboxylic acid, providing a reactive site for further conjugation with biomolecules, such as antibodies or polymers like hyaluronic acid, for applications in biomedical imaging and targeted drug delivery. rsc.orgrsc.orgspiedigitallibrary.org

Research has shown that this functionalization can be achieved through various methods, including thermal, photochemical, or radical-initiated reactions, yielding monolayer-passivated surfaces with tailored properties. researchgate.netacs.org This incorporation of undecenoates is a key step in creating stable, processable, and functional silicon-based nanomaterials. researchgate.net

Functional Monomer in Copolymers

As a functional monomer, this compound can be copolymerized with other monomers to create advanced materials with specific, engineered characteristics. This capability allows for the fine-tuning of polymer properties to meet the demands of sophisticated applications.

Designing Polymers with Tunable Thermo-Mechanical Properties

The incorporation of 10-undecenoate-derived units into polymer chains is a powerful tool for designing materials with precisely controlled thermo-mechanical properties. nih.govrsc.org By copolymerizing these aliphatic monomers with other building blocks, such as aromatic monomers derived from eugenol (B1671780) or vanillic acid, researchers can create a series of polyesters with a wide spectrum of characteristics. researchgate.netrsc.org

The structure and density of these different monomer units within the polymer backbone directly influence key properties. For example, increasing the content of rigid aromatic rings can elevate the glass transition temperature (Tg) and improve mechanical strength, while the long aliphatic chain from the undecenoate provides flexibility. researchgate.netrsc.org This approach allows for the creation of polymers ranging from flexible elastomers to more rigid plastics, with properties that can be tuned for specific end-uses. rsc.org

| Polymer Type | Glass Transition Temp. (Tg) | Young's Modulus (MPa) | Elongation at Break (%) |

|---|---|---|---|

| Fully Aliphatic Polyesters | -34.13°C to -12.7°C | 11.6 - 50.0 | ~33.6 - 100+ |

| Semi-Aromatic Polyesters | -12.7°C to 13.0°C | 50.0 - 99.7 | 12.7 - 43.7 |

| Aromatic Polyesters (Eugenol-based) | Up to 6.97°C | Up to 44.2 | Up to 106.7 |

Enhancing Properties of Sustainable Materials

This compound contributes significantly to enhancing the performance of sustainable materials, helping to bridge the gap between bio-based polymers and their petroleum-based counterparts. A common challenge with purely aliphatic bio-polyesters is that their mechanical properties can sometimes be inferior to those of commercial plastics. researchgate.net

Environmental Fate and Biotransformation of Isobutyl 10 Undecenoate

Environmental Occurrence and Distribution Studies

Direct monitoring studies specifically quantifying Isobutyl 10-undecenoate in various environmental compartments (air, water, soil, sediment) are not extensively documented in publicly available scientific literature. However, its occurrence can be inferred from its applications. As a component in fragrances, it is part of a broad class of chemicals used in cosmetics, detergents, and other personal care products (PCPs). nih.govresearchgate.net

PCPs are recognized as a significant source of emerging environmental contaminants. nih.gov After use, these products are typically washed down the drain, entering municipal wastewater systems. nih.gov Wastewater treatment plants (WWTPs) are often not designed to completely remove all constituents of PCPs, leading to their release into the aquatic environment through effluent discharge. nih.gov Therefore, it is plausible that this compound is present in low concentrations in municipal wastewater, surface waters, and sediments receiving WWTP effluent.

Another potential, though less widespread, route into the environment is through its use as a fragrance component in certain antimicrobial pesticide formulations. federalregister.gov This application could lead to its direct introduction into specific terrestrial and aquatic environments.

The physical-chemical properties of a compound influence its distribution. With a high octanol-water partition coefficient (XLogP3-AA: 5.5), this compound is lipophilic, suggesting a tendency to adsorb to organic matter in soil and sediment rather than remaining dissolved in water. scent.vn Its low estimated vapor pressure indicates it is not highly volatile, making significant atmospheric distribution less likely. scent.vn

Degradation Pathways in Environmental Matrices

The degradation of this compound in the environment is expected to proceed through both abiotic and biotic pathways. The primary transformation would likely involve the cleavage of its ester bond and modification of its unsaturated alkyl chain.

Hydrolysis: The most probable initial degradation step is the hydrolysis of the ester linkage. This reaction can occur abiotically, catalyzed by acidic or alkaline conditions found in some environmental matrices, or biotically, mediated by enzymes. Hydrolysis breaks the molecule into its constituent parts: isobutanol and 10-undecenoic acid. who.int

Oxidation: The terminal double bond in the 10-undecenoate portion of the molecule is a site susceptible to oxidation. Environmental oxidants or microbial enzymes can attack this double bond, potentially leading to the formation of epoxides, diols, or cleavage of the carbon chain.

These initial degradation products, isobutanol and 10-undecenoic acid, are then subject to further degradation. Isobutanol is a simple alcohol that is readily biodegradable by a wide range of microorganisms. 10-undecenoic acid, an unsaturated fatty acid, can be metabolized by microorganisms through pathways such as β-oxidation. researchgate.net

Table 1: Predicted Degradation Pathways and Products of this compound

| Pathway | Reactant | Key Reaction | Primary Products | Mediating Factors |

|---|---|---|---|---|

| Ester Hydrolysis | This compound | Cleavage of the ester bond | Isobutanol, 10-Undecenoic Acid | Abiotic (pH), Biotic (Carboxylesterases) who.int |

| Chain Oxidation | 10-Undecenoic Acid (from hydrolysis) | Oxidation of the terminal double bond | Epoxides, Diols, Shorter-chain fatty acids | Abiotic (Oxidants), Biotic (Oxygenases) |

| Beta-Oxidation | 10-Undecenoic Acid and its derivatives | Sequential removal of two-carbon units | Acetyl-CoA, Shorter-chain fatty acids | Microbial Enzymes researchgate.net |

| Alcohol Degradation | Isobutanol | Oxidation | Isobutyraldehyde, Isobutyric acid | Microbial Enzymes (Alcohol Dehydrogenase) |

Microbial Biotransformation and Biodegradation Studies

While specific studies on the microbial biotransformation of this compound are scarce, the process can be inferred from research on similar compounds. Microbial biotransformation utilizes microorganisms and their enzymes to modify organic compounds. mdpi.comslideshare.net For a molecule like this compound, the key enzymatic reactions would be hydrolysis and oxidation. slideshare.net

Enzymatic Hydrolysis: A wide variety of microorganisms, including bacteria and fungi, produce extracellular and intracellular esterases (specifically carboxylesterases) that can hydrolyze ester bonds. who.int This is a common initial step in the degradation of ester-containing environmental contaminants. Bacteria of the genus Pseudomonas, for example, are well-known for their ability to degrade a vast range of organic compounds, including fatty acids and their derivatives. researchgate.net

Metabolism of Degradation Products:

10-Undecenoic Acid: Once liberated, 10-undecenoic acid can be utilized as a carbon source by certain bacteria. Studies have shown that Pseudomonas species can incorporate 10-undecenoate into polyhydroxyalkanoates (PHAs), which are biodegradable polymers, indicating the existence of metabolic pathways to process this unsaturated fatty acid. unesp.brethz.ch The degradation would likely proceed via the β-oxidation pathway, where the fatty acid chain is shortened by two carbons in each cycle. researchgate.net

Isobutanol: This alcohol is readily metabolized by many microorganisms. For instance, studies on the biodegradation of methyl isobutyl ketone (MIBK) show that the isobutyl moiety is susceptible to microbial attack. nih.gov

Biological Occurrence and Biosynthetic Context Non Human Research

Detection as a Volatile Compound in Natural Products

Isobutyl 10-undecenoate is recognized for its volatile nature, possessing an odor profile described as fruity, fatty, and waxy. scent.vn It is included in databases of volatile compounds found in food and is considered a flavoring substance. vcf-online.nlvcf-online.nl

While this compound itself has not been specifically documented as an endogenous volatile compound in non-human milk in the available research, a related isomer, butyl 10-undecenoate , has been identified. In a study analyzing the volatile compounds in goat milk from the Saanen breed, butyl 10-undecenoate was reported as one of several esters present. researchgate.netfortunejournals.comfortunejournals.com The identification was part of a broader analysis to characterize the flavor profile of the milk, utilizing methods such as simultaneous distillation and extraction followed by gas chromatography-mass spectrometry (GC/MS). fortunejournals.comfortunejournals.com It is important to distinguish that this compound and butyl 10-undecenoate are different compounds.

Metabolomic Investigations in Non-Human Biological Systems

Metabolomic studies, which involve the comprehensive analysis of metabolites in a biological system, have successfully identified this compound in different non-human organisms.

In a study on the plasma metabolomics of Dezhou donkeys, this compound was identified as a differentially abundant metabolite when comparing a slow-growth group to a fast-growth group. The compound was found to be significantly less abundant in the slow-growth group, indicating a potential association with metabolic pathways related to growth rate.

Table 1: Differential Abundance of this compound in Donkey Plasma A comparison between slow-growth (SG) and fast-growth (FG) groups of Dezhou donkeys.

| Metabolite | Fold Change (SG vs. FG) | p-value | VIP |

|---|---|---|---|

| This compound | -4.70 | 0.001 | 1.99 |

Furthermore, this compound has been detected in plant metabolomic research. A non-targeted metabolomics investigation of the plant Tamarix nilotica, used to identify phytochemicals with α-glucosidase inhibitory activity, listed this compound among the identified molecules. brieflands.com The study analyzed various extracts of the plant's shoots, revealing the presence of the compound in different preparations. brieflands.com

Table 2: Relative Abundance of this compound in Tamarix nilotica Extracts Data represents the relative peak area of the compound in different extracts.

| Extract | Relative Abundance (%) |

|---|---|

| 50% Ethanol (TN50E) | 0.17 |

| Aqueous (TNW) | 5.92 |

| 80% Methanol (B129727) Fraction (TNW80M) | 13.81 |

These findings confirm the presence of this compound as a metabolite in both animal and plant systems, where it may play a role in distinct biochemical processes. brieflands.com

Derivation from Natural Fatty Acid Precursors (e.g., 10-undecenoic acid from castor oil)

This compound is a derivative of a natural fatty acid, 10-undecenoic acid, which is also known by its common name, undecylenic acid. scent.vnresearchgate.net The primary natural source for this precursor is castor oil, a non-edible vegetable oil extracted from the seeds of the Ricinus communis plant. scent.vnwho.int

The industrial production of 10-undecenoic acid is achieved through the pyrolysis (cracking) of ricinoleic acid, the main fatty acid component of castor oil. scent.vnvcf-online.nl This high-temperature process breaks down the ricinoleic acid molecule to yield 10-undecenoic acid and heptanal (B48729) as the two primary products. scent.vnvcf-online.nl

Once the 10-undecenoic acid precursor has been isolated, this compound can be synthesized. This is typically achieved through an esterification reaction between 10-undecenoic acid and isobutanol. brieflands.com This biosynthetic context highlights a direct pathway from a renewable, natural resource like castor oil to the final ester compound. scent.vnwho.intbrieflands.com

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 10-undecenoic acid |

| Butyl 10-undecenoate |

| Heptanal |

| Isobutanol |

| This compound |

| Ricinoleic acid |

| Undecylenic acid |

Computational Chemistry and Theoretical Modeling of Isobutyl 10 Undecenoate

Simulation of Reaction Mechanisms and Pathways

The synthesis of isobutyl 10-undecenoate, typically through the esterification of 10-undecenoic acid with isobutanol, can be investigated using computational methods to understand the reaction energetics and pathways. Density Functional Theory (DFT) is a powerful tool for studying reaction mechanisms, allowing for the calculation of transition states and reaction intermediates. zendy.iobenthamdirect.com

In a typical acid-catalyzed esterification, the reaction proceeds through a series of steps involving protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration. Computational simulations can model these steps, providing activation energies and reaction enthalpies for each elementary reaction. For instance, studies on the esterification of other carboxylic acids have shown that the presence of a catalyst, whether an acid or an enzyme, significantly lowers the activation energy barrier, making the reaction more favorable. benthamdirect.combohrium.com

A hypothetical reaction energy profile for the acid-catalyzed esterification of 10-undecenoic acid with isobutanol to form this compound could be constructed using DFT calculations. This would involve identifying the transition state structures for key steps, such as the tetrahedral intermediate formation and the water elimination step.

Table 1: Hypothetical Activation Energies for Acid-Catalyzed Esterification of 10-Undecenoic Acid with Isobutanol

| Reaction Step | Catalyst | Hypothetical Activation Energy (kJ/mol) |

| Protonation of Carbonyl Oxygen | H+ | Low |

| Nucleophilic Attack by Isobutanol | H+ | 40-60 |

| Proton Transfer | H+ | 20-30 |

| Water Elimination | H+ | 50-70 |

This table is illustrative and based on typical values for acid-catalyzed esterification reactions. Actual values for this compound would require specific DFT calculations.

Furthermore, computational studies can explore alternative reaction pathways, such as enzyme-catalyzed esterification using lipases. Modeling the substrate binding to the enzyme's active site and the subsequent catalytic steps can provide insights into the stereoselectivity and efficiency of biocatalytic routes.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational preferences of molecules over time. For this compound, a long-chain unsaturated ester, MD simulations can reveal how the molecule folds and moves in different environments, such as in a solvent or in a biological membrane. nih.govresearchgate.net

Table 2: Representative Dihedral Angles and Relative Energies of this compound Conformers

| Conformer | Dihedral Angle 1 (C8-C9-C10-C11) | Dihedral Angle 2 (O-C(O)-C2-C3) | Relative Energy (kcal/mol) |

| Extended | ~180° | ~180° | 0 (Reference) |

| Bent | ~60° | ~180° | 1.5 - 2.5 |

| Folded | Variable | Variable | > 3.0 |

This table presents a simplified and hypothetical representation of possible conformers and their relative energies. Detailed conformational analysis would require extensive computational investigation.

MD simulations can also provide insights into the bulk properties of this compound, such as its density, viscosity, and diffusion coefficient, by simulating a system containing many molecules. rsc.orgresearchgate.net

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, such as those based on Hartree-Fock (HF) or Density Functional Theory (DFT), are fundamental for understanding the electronic structure of a molecule. nih.gov These calculations provide information about the distribution of electrons within the molecule, which governs its reactivity and spectroscopic properties.

For this compound, quantum chemical calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and its susceptibility to electronic excitation. nih.govmdpi.com

Furthermore, these calculations can predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. scholarsresearchlibrary.com By calculating the vibrational frequencies, one can assign the peaks in an experimental IR spectrum to specific molecular motions, such as the characteristic C=O and C=C stretching vibrations in this compound. nih.govaip.org Similarly, calculated NMR chemical shifts can aid in the interpretation of experimental NMR data for structural elucidation. acs.org

Table 3: Predicted Electronic and Spectroscopic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | 0.5 to 1.5 eV |

| HOMO-LUMO Gap | 7.0 to 9.0 eV |

| Carbonyl (C=O) Stretch Frequency | ~1730-1750 cm⁻¹ |

| Vinyl (C=C) Stretch Frequency | ~1640-1650 cm⁻¹ |

These values are estimations based on typical results for similar ester compounds from quantum chemical calculations and should be considered illustrative.

Predictive Modeling for Synthetic Design

Computational chemistry plays a crucial role in the rational design of synthetic routes and the prediction of compound properties. Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and machine learning, can be applied to this compound and its analogs. nih.govresearchgate.netfarmaciajournal.com

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physical property. researchgate.net For instance, a QSAR model could be developed to predict the sensory properties (e.g., fruitiness) of various undecenoate esters based on calculated molecular descriptors. These descriptors, which quantify different aspects of the molecular structure such as size, shape, and electronic properties, can be calculated using computational chemistry software.

Machine learning models, trained on large datasets of chemical reactions, can predict the outcome of a reaction, including the yield of the desired product under different conditions. rsc.org For the synthesis of this compound, a machine learning model could be used to optimize reaction parameters like temperature, catalyst loading, and reaction time to maximize the yield. arxiv.orgejbiotechnology.info

Table 4: Examples of Molecular Descriptors for QSAR Modeling of Esters

| Descriptor Type | Example Descriptor | Relevance |

| Topological | Wiener Index | Molecular size and branching |

| Geometrical | Molecular Surface Area | Steric interactions |

| Electronic | Dipole Moment | Polarity and intermolecular forces |

| Quantum Chemical | HOMO/LUMO Energies | Reactivity and stability |

This table provides examples of descriptors that could be used to build predictive models for esters like this compound.

By leveraging these predictive models, chemists can screen virtual libraries of compounds and prioritize the synthesis of molecules with desired properties, thereby accelerating the discovery and development process. arxiv.orgepa.gov

Concluding Remarks and Future Research Perspectives

Current Challenges and Gaps in Isobutyl 10-undecenoate Research

Despite its availability, dedicated research focusing exclusively on this compound is limited. Much of the existing knowledge is inferred from studies on similar long-chain unsaturated esters, primarily methyl 10-undecenoate. This presents several challenges and reveals significant gaps in the scientific literature.

Synthesis and Optimization: Efficient and green synthesis routes for this compound are not well-documented. While standard esterification methods are applicable, research into advanced catalytic systems is sparse. For related branched-chain esters, biocatalytic synthesis using lipases has been explored but can be hindered by long reaction times and the need for an excess of one reactant to achieve high conversion rates. researchgate.net Attempts to polymerize the related methyl 10-undecenoate have sometimes resulted in low yields, suggesting that optimizing the synthesis and purification of such monomers is a critical challenge that likely extends to the isobutyl ester. researchgate.net A significant gap exists in the development of high-yield, selective, and economically viable catalytic processes (both chemical and enzymatic) for its production.

Polymer Science: The potential of this compound as a monomer has not been thoroughly investigated. It is mentioned as a possible comonomer, but studies detailing its homopolymerization, copolymerization kinetics with other monomers, or the specific properties it imparts to polymers are lacking. google.com Research has predominantly focused on methyl 10-undecenoate for creating renewable polyesters and other polymers. chinesechemsoc.orgresearchgate.netresearchgate.net Consequently, a clear understanding of how the branched isobutyl group influences polymer characteristics—such as thermal properties, crystallinity, and mechanical strength—compared to a linear methyl group is a major knowledge gap.

Physicochemical Characterization: While basic identifiers and some physical properties are known, a comprehensive database of its physicochemical properties is incomplete. nist.govscent.vn Data on its reactivity ratios in copolymerization, thermodynamic properties, and detailed spectroscopic analyses are not readily available in the public domain, which impedes efforts in reaction engineering and polymer design.

Environmental and Metabolic Fate: As a component in personal care products, the environmental release of this compound is probable. nih.govbrieflands.com However, specific studies on its environmental persistence, biodegradation pathways, and potential ecotoxicity are absent. General studies on personal care product contaminants exist, but compound-specific data is needed. nih.gov Furthermore, its identification in a metabolomics study in donkeys suggests biological activity, but its metabolic pathway and ultimate fate in various organisms remain un-investigated. mdpi.com

Emerging Avenues for Academic Inquiry

The identified gaps in research present numerous opportunities for new academic investigations. Future studies could significantly enhance the scientific understanding and practical applications of this compound.

Advanced Catalytic Synthesis: A promising research avenue is the design of novel, efficient catalysts for the esterification of 10-undecenoic acid with isobutanol. This could involve developing robust heterogeneous catalysts to simplify product purification and catalyst recycling, a key aspect of sustainable industrial processes. chinesechemsoc.org Further exploration of biocatalysis, focusing on enzyme immobilization and solvent-free reaction media, could lead to greener and more selective synthesis pathways. researchgate.net

Functional Polymer Development: A substantial opportunity lies in exploring this compound as a functional monomer to create novel polymers. The branched isobutyl group is known to lower pour points and prevent crystallization in other ester compounds, suggesting it could be used to tailor the low-temperature performance and flexibility of polymers. researchgate.net Systematic studies involving the copolymerization of this compound with other bio-based or conventional monomers could yield a new class of thermoplastic polyesters, poly(ester-amide)s, or elastomers with tunable properties. researchgate.netescholarship.org The terminal double bond offers versatile modification possibilities through techniques like thiol-ene chemistry or acyclic diene metathesis (ADMET) polymerization. researchgate.netresearchgate.net

Metabolomics and Biological Interaction: The detection of this compound in animal plasma warrants further investigation into its metabolic fate and biological significance. mdpi.com Research could explore its absorption, distribution, metabolism, and excretion (ADME) profile in relevant biological systems. Such studies would be valuable for understanding its behavior as a fragrance and potential food flavoring agent. fao.org

Potential for Sustainable Chemical Innovation and Interdisciplinary Research

This compound is well-positioned to be a key player in the transition towards a more sustainable chemical industry, offering fertile ground for innovative and interdisciplinary research.

Renewable Polymer Feedstocks: Derived from 10-undecenoic acid, which is produced by the pyrolysis of castor oil, this compound is a fully bio-based molecule. researchgate.netresearchgate.net This provides a direct route to producing sustainable polymers and chemicals, reducing the chemical industry's reliance on fossil fuels. acs.org Interdisciplinary research involving agricultural science, chemical engineering, and economics can optimize the entire value chain, from sustainable castor bean farming to efficient chemical conversion.

Green Polymer Chemistry and Materials Science: The compound is an ideal platform for green polymer innovation. Its potential as a bio-based monomer invites collaboration between polymer chemists and materials scientists to design, synthesize, and characterize new sustainable materials. researchgate.netresearchgate.net The influence of the isobutyl group on polymer chain packing, morphology, and ultimately, material properties (e.g., glass transition temperature, tensile strength) is a key area for fundamental research. researchgate.net This could lead to the development of bio-based plastics with properties mimicking or exceeding those of conventional polymers for applications in packaging, automotive interiors, or biomedical devices. researchgate.netethz.ch

Biotechnology and Metabolic Engineering: Looking further ahead, interdisciplinary research between synthetic biologists and chemical engineers could focus on engineering microbial chassis, such as Pseudomonas putida, for the direct biosynthesis of 10-undecenoic acid or its esters. csic.es This could potentially create a more sustainable and controlled production platform compared to agricultural sourcing, representing a paradigm shift in the production of this valuable chemical building block.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₈O₂ | nist.govnih.gov |

| Molecular Weight | 240.38 g/mol | scent.vnnih.gov |

| CAS Number | 5421-27-2 | nist.gov |

| Appearance | Colorless clear liquid | thegoodscentscompany.com |

| Odor Profile | Fruity, Fatty, Waxy | scent.vn |

| Specific Gravity | 0.868 - 0.873 @ 20°C | thegoodscentscompany.com |